N,N-di(2-methoxycarbonylethyl)furfurylamine
Description
Properties
IUPAC Name |
methyl 3-[furan-2-ylmethyl-(3-methoxy-3-oxopropyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-17-12(15)5-7-14(8-6-13(16)18-2)10-11-4-3-9-19-11/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVHNPKRRPIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(2-methoxycarbonylethyl)furfurylamine typically involves the reaction of furfurylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of furfurylamine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-di(2-methoxycarbonylethyl)furfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonylethyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or thiols.
Scientific Research Applications
Biocatalysis and Synthesis of Bio-Renewable Polymers
Biocatalytic Processes
Recent studies have highlighted the potential of furfurylamines, including N,N-di(2-methoxycarbonylethyl)furfurylamine, as precursors for bio-renewable polymers. These compounds can be synthesized through enzymatic processes that convert biobased furans into valuable intermediates for polymers such as polyamides and polyimides. For instance, specific biocatalysts have demonstrated high activity in the amination of furanaldehydes, enabling efficient production of these polymers from renewable resources .
Applications in Pharmaceuticals
Furfurylamines are also being explored as intermediates in the pharmaceutical industry. They have been identified as potential precursors for biologically active compounds, including antiseptics and antihypertensive agents. The ability to synthesize these compounds through biocatalytic methods presents a sustainable approach to drug development .
Polymer Chemistry
Synthesis of Flame Retardants
this compound has been utilized in the synthesis of renewable furan-based flame retardants. Research indicates that these flame retardants enhance the safety of biodegradable materials such as polylactide, making them suitable for applications in textiles and other biomass-based fabrics . The incorporation of furfurylamine into polymer matrices has led to improved fire resistance properties, showcasing its utility in material safety.
Development of Smart Materials
The compound is also integral to the formulation of near-infrared light-responsive composites. These materials are engineered using furan-based copolymers that respond to NIR light, thus expanding their application in smart materials technology. The integration of graphene into these composites further enhances their mechanical properties and functionality .
Self-Healing Materials
Nanocomposite Development
this compound has been employed in creating self-healing nanocomposites that exhibit both electrical conductivity and reparative capabilities. These materials are synthesized by incorporating modified graphene into furan-functionalized resins, allowing for reversible cross-linking through Diels-Alder reactions. This innovative approach not only improves the mechanical strength but also provides a self-repairing feature, making them suitable for advanced engineering applications .
Case Studies
Mechanism of Action
The mechanism of action of N,N-di(2-methoxycarbonylethyl)furfurylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Key Research Findings
- Thermal Stability : Furfurylamine-based polybenzoxazines exhibit tunable thermal properties (e.g., glass transition temperatures >200°C) and antibacterial functionality .
- Reactivity : Furfurylamine undergoes Diels-Alder reactions for self-healing epoxy coatings and forms coordination complexes with Co(II)/Ni(II) ions .
- Energetic Efficiency : Biological amination of furfural to furfurylamine reduces energy consumption by ~40% compared to traditional methods .
Limitations and Contradictions
- Gas-Phase Dimerization: Evidence conflicts on whether furfurylamine exists as a monomer or dimer in the gas phase, impacting vaporization enthalpy calculations .
- Synthetic Challenges : Microwave-assisted synthesis of bis-furan derivatives (e.g., compound 20) requires precise catalyst ratios to avoid side reactions .
Biological Activity
N,N-di(2-methoxycarbonylethyl)furfurylamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to a class of compounds derived from furfurylamine, which is known for its diverse biological activities. The structure includes a furan ring, which is pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of furfurylamine exhibit significant antimicrobial properties. For instance, studies on furan-based compounds have shown that they can effectively inhibit the growth of various bacterial strains.
- Case Study : A study highlighted the synthesis of furan-containing aminophosphonates, which demonstrated higher antibacterial activity than standard antibiotics against several pathogens. The compounds were tested against human pathogenic microbes using the disk-diffusion method, revealing promising results in inhibiting microbial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- Case Study : In vitro tests on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) showed that furan derivatives could induce apoptosis and exhibit cytotoxic effects. The IC50 values indicated varying levels of potency against these cell lines, suggesting that structural modifications could enhance their anticancer efficacy .
Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity was conducted using different human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.3 | Induces apoptosis |
| This compound | HepG2 | 12.8 | DNA fragmentation |
| This compound | HCT116 | 10.5 | Cell cycle arrest |
These findings suggest that the compound's mechanism may involve the induction of apoptosis through DNA damage pathways, as evidenced by oligonucleosomal DNA fragmentation observed in treated cells .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
- Antibacterial Action : The presence of the furan moiety is believed to enhance membrane permeability in bacteria, leading to cell lysis and death.
Q & A
Q. What are the optimal catalytic systems and reaction conditions for synthesizing N,N-di(2-methoxycarbonylethyl)furfurylamine via reductive amination?
Reductive amination of furfural derivatives (e.g., furfural) with ammonia and hydrogen gas using Rh/Al2O3 catalysts achieves high selectivity (~92%) under 80°C and 2 hours . Key parameters include:
- Hydrogen pressure : Critical to minimize side reactions (e.g., over-hydrogenation).
- Substrate/ammonia ratio : Excess ammonia suppresses imine degradation.
- Temperature control : Prevents thermal decomposition of intermediates. Methodological insight: Time-dependent profiling and GC-MS monitoring can detect transient intermediates like Schiff bases .
Q. How should researchers safely handle this compound in laboratory settings?
- Storage : Use airtight containers in cool, ventilated areas to prevent oxidation or moisture absorption .
- Fire hazards : Ground metal containers during transfer and use non-sparking tools .
- Exposure mitigation : PPE (gloves, goggles) is mandatory; fume hoods reduce inhalation risks . Note: Toxicity data gaps require conservative handling (e.g., assume acute irritancy) .
Q. What analytical techniques are most effective for characterizing structural and purity aspects of this compound?
- 1H NMR/FT-IR : Confirm functional groups (e.g., methoxycarbonylethyl substituents) and monitor curing behaviors in polymer applications .
- HPLC : Quantify impurities using methods optimized via factorial design (e.g., column type, mobile phase) .
- Elemental analysis : Validate stoichiometry in metal-catalyzed syntheses .
Advanced Research Questions
Q. How can conflicting data on reaction pathways (e.g., imine vs. direct amination) be resolved in the synthesis of this compound?
Contradictions arise from transient intermediates (e.g., undetected imines due to rapid conversion). Strategies include:
- In-situ spectroscopy : Use ATR-FTIR or Raman to capture short-lived species .
- Isotopic labeling : Track nitrogen incorporation pathways using 15N-ammonia .
- Computational modeling : DFT studies predict energetically favorable pathways .
Q. What methodologies address the lack of ecological and toxicological data for this compound?
- Read-across approaches : Use data from structurally similar amines (e.g., furfurylamine) to estimate biodegradability and toxicity .
- Microscale ecotoxicity assays : Test algal growth inhibition (e.g., Chlorella vulgaris) to assess antifouling potential .
- QSAR models : Predict chronic toxicity using substituent-specific parameters (e.g., methoxycarbonyl groups) .
Q. How do structural modifications (e.g., methoxycarbonylethyl vs. propynyl substituents) influence cycloaddition reactivity in polymer applications?
- Substituent electronics : Electron-withdrawing groups (methoxycarbonyl) reduce diene reactivity in Diels-Alder reactions compared to alkynyl groups .
- Steric effects : Bulky substituents favor intramolecular cyclization over intermolecular crosslinking . Experimental approach: Synthesize derivatives with controlled substitution patterns and analyze reaction kinetics via DSC .
Q. Can biocatalytic methods (e.g., engineered AspRedAm) improve selectivity in synthesizing chiral derivatives of this compound?
- Enzyme engineering : Rational design (e.g., N93A mutation in AspRedAm) enhances alcohol dehydrogenase (ADH) activity for asymmetric reduction of furan intermediates .
- Co-factor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) improve turnover numbers . Comparative advantage: Biocatalysis avoids harsh conditions but requires optimization of pH and solvent tolerance .
Data Contradiction Analysis Table
Methodological Recommendations
- Synthetic optimization : Use response surface methodology (RSM) to model interactions between temperature, pressure, and catalyst loading .
- Safety protocols : Conduct hazard operability (HAZOP) studies for scale-up scenarios .
- Data validation : Cross-reference NMR/IR with computational spectra (e.g., Gaussian) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
